molecular formula C16H23NO6 B585424 N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine CAS No. 1346601-87-3

N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine

Cat. No. B585424
CAS RN: 1346601-87-3
M. Wt: 325.361
InChI Key: WHPXMAKLWIUYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine (N-BOC-2-MPAE) is an organic compound that is used as a reagent in organic synthesis and as a research tool in scientific laboratories. N-BOC-2-MPAE has been studied extensively over the past few decades and has been found to have a wide range of applications in both organic synthesis and scientific research.

Scientific Research Applications

N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine has been used extensively in scientific research. It has been used as a tool to study the properties of various enzymes, proteins, and other biological molecules. It has also been used to study the effects of drugs on the human body. In addition, N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine has been used in the synthesis of various organic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine is not completely understood. However, it is believed that the compound binds to certain proteins, enzymes, and other biological molecules, altering their structure and function. This binding can lead to changes in the biochemical and physiological effects of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine are not well understood. However, studies have shown that the compound can affect the activity of certain enzymes and proteins, leading to changes in their structure and function. In addition, N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine is a toxic compound and should be handled with caution.

Future Directions

The potential future directions for N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, more research is needed to identify new applications for N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine in organic synthesis and scientific research. Finally, research is needed to develop safer and more efficient methods for the synthesis of N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine.

Synthesis Methods

N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine can be synthesized using a variety of methods. The most common method involves the reaction of tert-butyloxycarbonyl chloride with 4-acetyloxy-2-methoxyphenoxyacetic acid in the presence of a base. This reaction results in the formation of the desired N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine compound. Other methods for the synthesis of N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine include the reaction of tert-butyloxycarbonyl chloride with 4-acetyloxy-2-methoxyphenoxyacetic anhydride in the presence of a base and the reaction of tert-butyloxycarbonyl chloride with 4-acetyloxy-2-methoxyphenoxyacetic ester in the presence of a base.

properties

IUPAC Name

[3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-11(18)22-12-6-7-13(14(10-12)20-5)21-9-8-17-15(19)23-16(2,3)4/h6-7,10H,8-9H2,1-5H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPXMAKLWIUYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OCCNC(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine

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